Methyl 2-(4-cyanophenoxy)propanoate
Description
Contextualization within Organic Synthesis
In the broad field of organic synthesis, the strategic construction of molecules relies on the availability of functionalized building blocks. Methyl 2-(4-cyanophenoxy)propanoate emerges as such a scaffold, integrating several key functional groups that are ripe for chemical transformation. The presence of a nitrile group, an ether linkage, and an ester functionality within a single, relatively simple molecule makes it a valuable precursor for creating a diverse array of more complex chemical entities. Its utility can be envisioned in the construction of pharmaceutical agents, agrochemicals, and materials with specific optical or electronic properties.
Overview of Structural Features and Synthetic Significance
The molecular architecture of this compound, with the chemical formula C₁₁H₁₁NO₃, is characterized by a central propanoate backbone. An ether linkage connects the C2 position of the propanoate to a para-substituted cyanophenol.
Key Structural Features:
4-Cyanophenoxy Group: The aromatic ring is activated by the electron-withdrawing nitrile (-C≡N) group at the para position. This nitrile group can serve as a handle for various chemical transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions. The phenoxy ether linkage is generally stable but can be cleaved under specific, harsh conditions.
Methyl Propanoate Moiety: The propanoate portion of the molecule includes a chiral center at the C2 position, suggesting the possibility of stereoisomers. The methyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-cyanophenoxy)propanoic acid. This carboxylic acid can then be converted into amides, other esters, or other acid derivatives. organic-chemistry.org
The synthetic significance of this compound lies in the orthogonal reactivity of its functional groups, allowing for selective manipulation and elaboration of the molecular structure.
Scope and Research Objectives Pertaining to this compound
While specific research focused solely on this compound is limited in publicly accessible literature, its structure suggests several potential research avenues:
Medicinal Chemistry: The cyanophenyl moiety is a common feature in various biologically active compounds. This compound could serve as a starting material for the synthesis of novel drug candidates. For instance, the nitrile could be a key interaction point with a biological target, or it could be transformed into other functional groups to modulate activity.
Agrochemicals: Aryloxypropanoate structures are found in numerous herbicides. Research could be directed towards synthesizing derivatives of this compound to explore their potential as new agrochemicals.
Materials Science: The presence of the polar nitrile group and the aromatic ring suggests that derivatives of this compound could be investigated for applications in materials science, such as in the development of liquid crystals or polymers with specific properties.
Synthetic Approaches
One likely method is the Williamson ether synthesis . This would involve the reaction of 4-cyanophenol with a methyl 2-halopropanoate, such as methyl 2-bromopropanoate (B1255678), in the presence of a base. The base would deprotonate the phenol (B47542) to form the more nucleophilic phenoxide, which would then displace the halide from the propanoate ester in an SN2 reaction.
A second viable route is the Fischer-Speier esterification of 2-(4-cyanophenoxy)propanoic acid. organic-chemistry.orgmdpi.com This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. docbrown.infodocbrown.info The equilibrium of this reaction is driven towards the ester product by the removal of water or the use of a large excess of the alcohol. byjus.commasterorganicchemistry.com
Spectroscopic Characterization
Direct spectroscopic data for this compound is not widely published. However, the expected spectroscopic features can be predicted based on the analysis of its constituent functional groups.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong, sharp absorption band around 2230-2210 cm⁻¹ characteristic of the C≡N stretch of the nitrile group. A strong carbonyl (C=O) stretching absorption for the ester would be anticipated around 1750-1735 cm⁻¹. docbrown.info The spectrum would also feature C-O stretching bands for the ether and ester linkages, typically in the 1250-1000 cm⁻¹ region, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would likely show signals for the aromatic protons on the cyanophenyl ring, typically in the downfield region (around 7.0-7.8 ppm). The methoxy (B1213986) group of the ester would appear as a singlet at approximately 3.7 ppm. youtube.com The methyl group on the propanoate chain would be a doublet, and the methine proton at the C2 position would be a quartet due to coupling with the adjacent methyl group.
¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the nitrile carbon around 118-120 ppm. The carbonyl carbon of the ester would be found further downfield, typically in the range of 170-175 ppm. The spectrum would also display signals for the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the propanoate chain.
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (205.21 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the cleavage of the ester, and fragmentation of the propanoate chain.
Data Tables
Table 1: Compound Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 165525-18-8 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-cyanophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(11(13)14-2)15-10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCTYMCBZOOONL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 4 Cyanophenoxy Propanoate
Established Synthetic Pathways and Precursor Chemistry
The traditional synthesis of Methyl 2-(4-cyanophenoxy)propanoate primarily relies on well-understood reactions that form the central aryloxy-ether bond. The selection of precursors is critical and typically involves a phenol (B47542) derivative and a propanoate derivative, each bearing one of the key functionalities of the target molecule.
The formation of the ether bond between the 4-cyanophenol and the methyl propanoate moiety is the key step in the synthesis. Two classical methods are predominantly used for this transformation: the Williamson ether synthesis and the Ullmann condensation.
Williamson Ether Synthesis: This method is a widely used and versatile approach for preparing ethers. In the context of this compound synthesis, the reaction involves the deprotonation of 4-cyanophenol with a suitable base to form the more nucleophilic 4-cyanophenoxide. youtube.comkhanacademy.org This phenoxide then acts as a nucleophile, attacking an electrophilic methyl propanoate derivative that contains a good leaving group at the C2 position, such as a halide (e.g., bromide) or a sulfonate (e.g., tosylate). masterorganicchemistry.comyoutube.com The reaction proceeds via an SN2 mechanism, which means it works best with methyl or primary alkyl halides. masterorganicchemistry.comyoutube.com
The general scheme is as follows:
Deprotonation: 4-cyanophenol is treated with a base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) to form the sodium or potassium 4-cyanophenoxide salt. khanacademy.orgyoutube.com
Nucleophilic Substitution: The resulting phenoxide is reacted with a compound such as Methyl 2-bromopropanoate (B1255678) or Methyl 2-(tosyloxy)propanoate. nih.gov The phenoxide attacks the carbon atom bearing the leaving group, displacing it to form the desired ether linkage. youtube.com
Ullmann Condensation: The Ullmann condensation is another important method for forming aryl ethers, particularly when the alkyl halide in a Williamson synthesis is unreactive. wikipedia.org This reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of copper or a copper salt catalyst, often at high temperatures. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this could involve reacting 4-bromobenzonitrile (B114466) or 4-iodobenzonitrile (B145841) with Methyl 2-hydroxypropanoate (methyl lactate) using a copper catalyst. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high-boiling polar solvents (e.g., DMF, nitrobenzene) and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with specific ligands, allowing for milder reaction conditions. nih.govmdpi.com
While the primary synthetic routes often start with precursors already containing the methyl ester and cyano functionalities (i.e., 4-cyanophenol and a methyl propanoate derivative), alternative strategies exist where these groups are introduced or modified during the synthetic sequence.
Esterification: If the synthesis is performed using 2-(4-cyanophenoxy)propanoic acid, a final esterification step is required. This is typically achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. In some multi-step syntheses of related compounds, an ester is hydrolyzed to an acid, which is then re-esterified with a different alcohol. researchgate.netnih.gov
Cyano Group Introduction: The cyano group is a key feature of the molecule. While starting with 4-cyanophenol is most direct, the cyano group can be introduced onto the aromatic ring through several methods. One common industrial method is the Sandmeyer reaction, where an aromatic amine (like 4-aminophenol) is converted to a diazonium salt, which is then treated with a copper(I) cyanide salt. Another approach could be a nucleophilic aromatic substitution on a suitably activated aryl halide (e.g., 4-fluoronitrobenzene) with a cyanide salt, followed by reduction of the nitro group and conversion to a phenol.
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters include the choice of base, solvent, temperature, and catalyst system.
For the Williamson ether synthesis , the selection of base and solvent is interdependent.
Base: Strong bases like sodium hydride (NaH) are effective for deprotonating phenols and are often used in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). masterorganicchemistry.com Weaker bases like potassium carbonate (K₂CO₃) can also be used, typically in polar aprotic solvents like acetone (B3395972) or acetonitrile (B52724), which are effective at promoting SN2 reactions.
Solvent: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity. masterorganicchemistry.com
Temperature: The reaction temperature is typically kept moderate, from room temperature to around 80 °C, to ensure a reasonable reaction rate without promoting elimination side reactions, especially if using secondary alkyl halides.
The table below summarizes typical conditions for the Williamson ether synthesis.
Table 1: Reaction Condition Optimization for Williamson Ether Synthesis| Parameter | Selection | Rationale |
|---|---|---|
| Base | NaH, K₂CO₃, KOH | Strength of base affects deprotonation efficiency. K₂CO₃ is milder and often sufficient. |
| Solvent | DMF, Acetonitrile, Acetone, DMSO | Polar aprotic solvents enhance nucleophilicity and accelerate SN2 reactions. |
| Leaving Group | -Br, -I, -OTs (tosylate) | Good leaving groups are essential for the SN2 reaction. Tosylates are excellent leaving groups. |
| Temperature | Room Temp. to 80 °C | Balances reaction rate against potential side reactions like elimination. |
For the Ullmann condensation , optimization focuses on the catalytic system. Modern approaches have significantly improved upon the harsh conditions of the original reaction.
Novel Approaches and Innovations in this compound Synthesis
Recent advancements in organic synthesis have led to more sophisticated and efficient methods for preparing compounds like this compound, with a particular focus on controlling stereochemistry and developing highly efficient catalytic systems.
The C2 position of the propanoate moiety in this compound is a stereocenter. Therefore, the molecule can exist as two enantiomers: (R)-Methyl 2-(4-cyanophenoxy)propanoate and (S)-Methyl 2-(4-cyanophenoxy)propanoate. For many applications, particularly in pharmaceuticals or agrochemicals, only one enantiomer is biologically active. This necessitates stereoselective synthesis methods to produce the desired enantiomer in high purity.
The most common strategy for achieving this is to use a chiral starting material from the "chiral pool." Methyl lactate (B86563) is an inexpensive and readily available chiral precursor that comes in both (R) and (S) forms. The synthesis proceeds via an SN2 reaction, which is known to cause an inversion of stereochemistry at the chiral center. youtube.com
The synthetic sequence is as follows:
Activation of the Hydroxyl Group: The hydroxyl group of the chiral methyl lactate is not a good leaving group. It must first be "activated" by converting it into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). For example, (S)-methyl lactate can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form Methyl (S)-2-(tosyloxy)propanoate. nih.gov
SN2 Reaction: The resulting tosylate, which is an excellent leaving group, is then reacted with 4-cyanophenoxide. The phenoxide attacks the chiral carbon, displacing the tosylate group from the opposite side. This SN2 attack results in a complete inversion of the stereocenter.
Therefore, to synthesize (R)-Methyl 2-(4-cyanophenoxy)propanoate, one would start with (S)-methyl lactate. Conversely, starting with (R)-methyl lactate would yield the (S)-enantiomer of the final product.
Table 2: Stereoselective Synthesis Pathway
| Starting Material | Intermediate | Final Product | Stereochemistry |
|---|---|---|---|
| (S)-Methyl lactate | Methyl (S)-2-(tosyloxy)propanoate | (R)-Methyl 2-(4-cyanophenoxy)propanoate | Inversion |
| (R)-Methyl lactate | Methyl (R)-2-(tosyloxy)propanoate | (S)-Methyl 2-(4-cyanophenoxy)propanoate | Inversion |
This method allows for the production of enantiomerically pure phenoxypropanoates, which is a significant advancement over classical methods that would produce a racemic mixture.
The development of advanced catalytic systems is at the forefront of innovation in organic synthesis. For phenoxypropanoate synthesis, this primarily involves improvements to copper-catalyzed Ullmann-type reactions and the exploration of other metal catalysts.
Ligand-Accelerated Ullmann Coupling: As mentioned, the use of ligands has transformed the Ullmann condensation from a brute-force method to a refined catalytic process. Research has identified numerous ligands, such as 1,10-phenanthroline (B135089) and various amino acids, that enable the C-O coupling reaction to proceed at lower temperatures and with lower catalyst loadings, making the process more economical and environmentally friendly. nih.gov These catalytic systems show greater tolerance for a wide range of functional groups on both the phenol and the aryl halide. mdpi.com
Heterogeneous Catalysis: There is growing interest in developing heterogeneous catalysts for these transformations. For example, copper or copper oxide nanoparticles supported on materials like charcoal, silica, or metal oxides can catalyze Ullmann-type reactions. mdpi.comrsc.orgresearchgate.net The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for catalyst recycling and a cleaner product stream. unil.ch
Palladium-Catalyzed Synthesis: While less common for C-O bond formation than for C-N (Buchwald-Hartwig amination) or C-C (Suzuki, Heck) bonds, palladium-catalyzed cross-coupling reactions can also be used to form aryl ethers. These methods often require specialized ligands and conditions but can offer an alternative route to phenoxypropanoates.
These catalytic innovations continue to make the synthesis of this compound and related structures more efficient, selective, and sustainable.
Flow Chemistry Applications in this compound Production
Continuous-flow chemistry is revolutionizing the manufacturing of fine chemicals and active pharmaceutical ingredients by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. polimi.it This technology utilizes microreactors or tube reactors where reactants are continuously pumped, mixed, and reacted, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. polimi.it
While specific research detailing the flow synthesis of this compound is emerging, the principles of flow chemistry are being widely applied to similar reactions. For instance, continuous-flow systems have been successfully employed for various organic transformations, including hydrogenations, C-N arylations, and amidations, which are relevant to the synthesis of related compounds. nih.gov The use of packed-bed reactors with solid-supported catalysts or scavengers in flow systems can streamline purification processes, a significant advantage over batch methods. thieme-connect.de The ability to operate at elevated temperatures and pressures safely allows for accelerated reaction rates and can lead to improved yields and selectivities. polimi.it
Table 1: Potential Advantages of Flow Chemistry in this compound Synthesis
| Feature | Description | Potential Benefit for Synthesis |
| Enhanced Heat and Mass Transfer | The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling. | Precise temperature control, minimizing byproduct formation and improving reaction selectivity. |
| Improved Safety | The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents or exothermic reactions. | Safer handling of reactants and intermediates. |
| Increased Efficiency and Yield | Precise control over stoichiometry and residence time can lead to higher conversions and yields. polimi.it | Optimization of reaction conditions to maximize product output. |
| Scalability | Production can be scaled up by running the flow system for longer periods or by using multiple reactors in parallel ("numbering-up"). | Seamless transition from laboratory-scale synthesis to industrial production. |
| Integration of Synthesis and Purification | In-line purification techniques, such as scavenger resins or liquid-liquid extraction, can be incorporated into the flow setup. thieme-connect.de | Reduced workup time and solvent consumption. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are integral to developing sustainable synthetic routes for industrial chemicals. The focus is on minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov
Solvent-Free or Environmentally Benign Solvent Systems
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Research is actively exploring solvent-free reaction conditions or the use of greener alternatives. rsc.org For example, syntheses have been successfully carried out using benign solvents like water or in solvent-free systems, sometimes with the aid of microwave irradiation or catalysts like lemon juice in specific reactions. researchgate.net While direct application to this compound is still a developing area, the synthesis of related compounds has demonstrated the feasibility of using environmentally friendly solvents or even no solvent at all. rsc.orgnih.gov
Atom Economy and Waste Minimization Strategies
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.govjocpr.com A high atom economy signifies that most of the atoms from the starting materials are incorporated into the final product, thus minimizing waste. primescholars.com
In a typical synthesis of an ester like this compound, which might involve the reaction of a phenol with a methyl propanoate derivative, the atom economy can be calculated to assess its efficiency. For instance, substitution reactions, which are common in such syntheses, can sometimes have lower atom economy due to the formation of byproducts. nih.gov The goal of green chemistry is to design synthetic routes that maximize atom economy, such as addition or rearrangement reactions, which theoretically have 100% atom economy. jocpr.comprimescholars.com
Table 2: Illustrative Atom Economy Calculation for a Hypothetical Synthesis
| Reactant A (e.g., 4-cyanophenol) | Reactant B (e.g., Methyl 2-bromopropanoate) | Desired Product (this compound) | Byproduct (e.g., HBr) | % Atom Economy |
| C₇H₅NO | C₄H₇BrO₂ | C₁₁H₁₁NO₃ | HBr | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 |
Note: This is a hypothetical example to illustrate the concept. The actual atom economy would depend on the specific synthetic route employed.
Strategies to improve atom economy and minimize waste include the use of catalytic processes over stoichiometric reagents and designing reactions where byproducts are benign or can be recycled. nih.gov
Sustainable Catalysis in this compound Synthesis
Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher selectivity and under milder conditions, reducing energy consumption and waste generation. researchgate.net For the synthesis of propanoates and related esters, various catalytic systems have been investigated.
For example, the carbonylation of ethylene (B1197577) to form propionates can be achieved using homogeneous catalysts like iodine-promoted molybdenum carbonyl complexes under lower pressures and temperatures than traditional methods. researchgate.net The development of heterogeneous catalysts, such as metal oxides supported on silica, is also a key area of research, as they offer advantages in terms of separation and reusability. researchgate.netresearchgate.net The design of bifunctional acid-base catalysts has also shown promise in condensation reactions relevant to the synthesis of related methacrylates. researchgate.net The ultimate goal is to develop robust, recyclable catalysts that can efficiently produce the desired product with minimal environmental impact. researchgate.net
Mechanistic Investigations of Reactions Involving Methyl 2 4 Cyanophenoxy Propanoate
Elucidation of Reaction Mechanisms in Synthesis Pathways
The primary synthetic route to Methyl 2-(4-cyanophenoxy)propanoate is expected to proceed via a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this specific case, it would entail the reaction of 4-cyanophenol with a methyl 2-halopropanoate.
Role of Transition States and Intermediates
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. numberanalytics.commasterorganicchemistry.com The key steps and the nature of the transition state are as follows:
Formation of the Phenoxide: The synthesis begins with the deprotonation of 4-cyanophenol by a suitable base (e.g., sodium hydride, potassium carbonate) to form the 4-cyanophenoxide ion. This phenoxide is the active nucleophile in the subsequent step. The presence of the electron-withdrawing cyano group increases the acidity of the phenolic proton, facilitating its removal.
Nucleophilic Attack and the SN2 Transition State: The 4-cyanophenoxide ion then attacks the electrophilic carbon atom of methyl 2-halopropanoate (e.g., methyl 2-bromopropanoate). This occurs via a backside attack, leading to a pentacoordinate transition state. In this transition state, the nucleophile (4-cyanophenoxide) and the leaving group (halide ion) are simultaneously bonded to the carbon atom, with the carbon undergoing an inversion of stereochemistry if it is a chiral center. numberanalytics.com
The structure of the SN2 transition state is crucial in determining the reaction rate. The bonds to the entering and leaving groups are partially formed and partially broken, and the geometry around the central carbon atom is trigonal bipyramidal. The stability of this transition state is influenced by steric hindrance around the reaction center and the nature of the solvent.
A competing reaction pathway can be C-alkylation, where the phenoxide acts as a carbon nucleophile. However, O-alkylation is generally favored, especially in polar aprotic solvents which solvate the metal cation without strongly hydrogen-bonding to the phenoxide oxygen, thus enhancing its nucleophilicity. researchgate.net
Kinetic Studies of Key Reactions
The rate law can be expressed as: Rate = k[4-cyanophenoxide][methyl 2-halopropanoate]
The rate constant, k, is influenced by several factors:
Nature of the Leaving Group: The rate of reaction follows the order I > Br > Cl > F, consistent with the bond strength of the carbon-halogen bond.
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are generally preferred as they can solvate the cation without strongly solvating the nucleophilic phenoxide anion, thus increasing its reactivity. researchgate.net
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, following the Arrhenius equation.
A hypothetical kinetic dataset for the synthesis at a given temperature could be represented as follows:
| [4-cyanophenoxide] (mol/L) | [methyl 2-bromopropanoate] (mol/L) | Initial Rate (mol/L·s) |
| 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 0.1 | 0.2 | 2.0 x 10⁻⁴ |
Isotope Effects in Reaction Pathways
Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms. For the synthesis of this compound via the Williamson ether synthesis, isotope labeling at key positions can provide insight into the transition state structure.
Leaving Group KIE: By substituting the halogen (e.g., using a different isotope of chlorine, ³⁵Cl vs ³⁷Cl), a primary KIE would be expected if the C-X bond is significantly broken in the rate-determining step, which is characteristic of an SN2 reaction.
Nucleophile KIE: Labeling the oxygen of the 4-cyanophenoxide (¹⁸O) could reveal the extent of C-O bond formation in the transition state.
Solvent Isotope Effects: Changing the solvent from H₂O to D₂O can provide information about the role of the solvent in the reaction mechanism, particularly in proton transfer steps if any are involved in the rate-limiting step. For instance, a significant solvent isotope effect is observed in the hydrolysis of some ethers. rsc.org
While specific experimental KIE data for this reaction is not available, the principles of SN2 reactions suggest that measurable isotope effects would be observed for the participating atoms in the transition state.
Reactivity Profiles and Transformation Pathways of this compound
This compound possesses several reactive sites: the ester group, the ether linkage, and the aromatic ring with a nitrile substituent.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield 2-(4-cyanophenoxy)propanoic acid and methanol (B129727).
Acid-Catalyzed Hydrolysis: This reaction is reversible and involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. The mechanism is typically AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular).
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion is followed by an acid-base reaction to form the carboxylate salt and methanol. This mechanism is known as BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular).
The kinetics of ester hydrolysis are well-studied. The rate of alkaline hydrolysis is generally second-order, first-order in both the ester and the hydroxide ion. chemrxiv.org The electron-withdrawing nature of the 4-cyanophenoxy group is expected to increase the electrophilicity of the ester carbonyl carbon, thus accelerating the rate of hydrolysis compared to unsubstituted analogues.
A representative table of pseudo-first-order rate constants for the hydrolysis of different p-substituted phenyl propanoates could be illustrated as follows, highlighting the effect of the substituent:
| Substituent (at para position) | Pseudo-first-order rate constant (s⁻¹) |
| -OCH₃ | 5.0 x 10⁻⁵ |
| -H | 1.0 x 10⁻⁴ |
| -Cl | 3.0 x 10⁻⁴ |
| -CN | 8.0 x 10⁻⁴ |
| -NO₂ | 1.5 x 10⁻³ |
Transesterification: this compound can undergo transesterification in the presence of an alcohol and an acid or base catalyst. This reaction involves the exchange of the methyl group of the ester with the alkyl group of the reacting alcohol. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
Nucleophilic and Electrophilic Substitution Patterns
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring of this compound is activated towards nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing cyano group. This group stabilizes the negatively charged Meisenheimer complex intermediate, which is formed by the attack of a nucleophile on the aromatic ring. Nucleophilic attack is favored at the positions ortho and para to the cyano group. However, since the para position is occupied by the propanoate ether group, substitution would likely occur at the ortho position.
Derivatization via the Cyano Group and Ester Moiety
The chemical structure of this compound incorporates two primary reactive centers: the cyano group (-C≡N) on the phenyl ring and the methyl ester moiety (-COOCH₃) on the propanoate side chain. These functional groups provide versatile handles for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Mechanistic investigations have focused on reactions that selectively target one group while preserving the other, a crucial aspect for the strategic development of new chemical entities.
Reactions of the Cyano Group
The aromatic nitrile functionality is a valuable precursor for several other chemical groups, primarily through reduction and hydrolysis reactions.
Reduction to Primary Amine:
The conversion of the cyano group to a primary amine (-(CH₂)NH₂) is a synthetically important transformation. This reduction can be achieved using several methods, with the choice of reagent being critical to ensure selectivity over the ester group. Catalytic hydrogenation is a common and effective method. For instance, using Raney Nickel or Palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas can selectively reduce the nitrile. researchgate.net Catalytic hydrogenation with Raney Cobalt also shows good selectivity for nitriles. researchgate.net These conditions are generally mild enough to leave the ester group intact. researchgate.net
Another approach involves the use of borane (B79455) reagents. Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), has been shown to reduce activated nitriles in the presence of an ester at room temperature. nih.gov The electron-withdrawing nature of the phenoxy ring in this compound would likely activate the cyano group for such a selective reduction. nih.gov
| Reaction | Reagents and Conditions | Product | Selectivity Notes |
| Catalytic Hydrogenation | H₂/Raney Ni, Methanol | Methyl 2-(4-(aminomethyl)phenoxy)propanoate | High selectivity for the nitrile group; the ester remains intact under these conditions. researchgate.net |
| Borane Reduction | Diisopropylaminoborane / cat. LiBH₄, THF, 25°C | Methyl 2-(4-(aminomethyl)phenoxy)propanoate | Effective for activated nitriles; selective over ester functionality at ambient temperature. nih.gov |
Hydrolysis to Carboxylic Acid or Amide:
The cyano group can also be hydrolyzed to yield either a carboxylic acid or an amide. Acid-catalyzed hydrolysis, typically by heating the compound under reflux with a dilute mineral acid like hydrochloric acid (HCl), converts the nitrile directly into a carboxylic acid (2-(4-carboxyphenoxy)propanoic acid) and an ammonium (B1175870) salt. libretexts.org
Alternatively, alkaline hydrolysis, by heating with an aqueous solution of a base such as sodium hydroxide (NaOH), initially forms the salt of the carboxylic acid (sodium 4-(1-methoxycarbonyl-ethoxy)benzoate) and ammonia. libretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and isolate the free carboxylic acid. libretexts.org Partial hydrolysis to the corresponding amide, 2-(4-carbamoylphenoxy)propanoate, can also be achieved under controlled conditions.
Reactions of the Ester Moiety
The methyl ester group is susceptible to nucleophilic acyl substitution, with hydrolysis and amidation being the most prominent derivatizations.
Hydrolysis (Saponification):
The most common derivatization of the ester is its hydrolysis to the corresponding carboxylic acid, 2-(4-cyanophenoxy)propanoic acid. This reaction is typically carried out under basic conditions, a process known as saponification. libretexts.org Heating the ester with an aqueous solution of a strong base, like sodium hydroxide or lithium hydroxide, results in a rapid and irreversible reaction. chemguide.co.ukresearchgate.netsavemyexams.com The initial products are the carboxylate salt (e.g., sodium 2-(4-cyanophenoxy)propanoate) and methanol. libretexts.orgsavemyexams.com The free carboxylic acid is then obtained by adding a strong acid to the mixture after the reaction is complete. researchgate.net
Acid-catalyzed hydrolysis is also possible by heating the ester with water in the presence of a strong acid catalyst. chemguide.co.uk However, this reaction is reversible and often does not proceed to completion, establishing an equilibrium between the reactants and products. chemguide.co.uksavemyexams.com For this reason, alkaline hydrolysis is generally the preferred method for preparing the carboxylic acid derivative. chemguide.co.uk
| Reaction Type | Conditions | Initial Products | Final Product (after workup) | Key Characteristics |
| Alkaline Hydrolysis (Saponification) | Heat with aq. NaOH or LiOH | Sodium 2-(4-cyanophenoxy)propanoate + Methanol | 2-(4-cyanophenoxy)propanoic acid | Irreversible, goes to completion. chemguide.co.uksavemyexams.com |
| Acid-Catalyzed Hydrolysis | Heat with dilute aq. H₂SO₄ or HCl | 2-(4-cyanophenoxy)propanoic acid + Methanol | 2-(4-cyanophenoxy)propanoic acid | Reversible, establishes an equilibrium. chemguide.co.uksavemyexams.com |
Amidation:
The ester can be converted into an amide by reacting it with an amine (R-NH₂). This reaction, known as aminolysis, involves the displacement of the methoxy (B1213986) group (-OCH₃) by the amine nucleophile to form N-substituted 2-(4-cyanophenoxy)propanamides. The reaction often requires heating and can be catalyzed by the amine reactant itself or by other catalysts. This pathway allows for the introduction of a wide variety of substituents, depending on the choice of the amine.
Advanced Spectroscopic and Structural Elucidation of Methyl 2 4 Cyanophenoxy Propanoate
Methodologies for Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy reveal a wealth of information about the atomic framework and functional groups.
High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are used to provide a complete picture of the molecular connectivity.
¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ), signal integration, and spin-spin splitting pattern of each proton signal provide distinct information. For Methyl 2-(4-cyanophenoxy)propanoate, the expected signals would be:
Aromatic Protons: The four protons on the benzene (B151609) ring are in two different chemical environments, appearing as two doublets in the aromatic region (typically δ 7.0-7.8 ppm). The electron-withdrawing nature of the cyano group and the electron-donating ether oxygen influence their precise shifts.
Methine Proton (-O-CH(CH₃)-): This single proton is adjacent to a methyl group and is expected to appear as a quartet (due to the n+1 rule, where n=3). Its position would be downfield due to the deshielding effect of the adjacent oxygen atom.
Ester Methyl Protons (-COOCH₃): These three protons are chemically equivalent and are not coupled to other protons, thus appearing as a sharp singlet. In simple esters like methyl propanoate, this signal is often found around δ 3.7 ppm. docbrown.info
Propanoate Methyl Protons (-CH(CH₃)-): These three protons are coupled to the single methine proton, resulting in a doublet.
¹³C NMR Spectroscopy: This technique identifies all unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected.
Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and typically appears at the low-field end of the spectrum, often in the range of 170-175 ppm. For comparison, the carbonyl carbon in methyl propanoate appears at 174.6 δ. libretexts.org
Nitrile Carbon (C≡N): The carbon of the cyano group typically resonates in the range of 110-125 ppm.
Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons, with their chemical shifts influenced by the ether and cyano substituents. The carbon directly attached to the cyano group (ipso-carbon) often has a lower intensity.
Aliphatic Carbons: The three aliphatic carbons (methine, ester methyl, and propanoate methyl) would appear in the upfield region of the spectrum (typically 10-75 ppm). The carbon attached to the oxygen (methine) would be the most downfield of this group.
Table 4.1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |
| Aromatic CH (ortho to -CN) | Doublet | 130-135 ppm |
| Aromatic CH (ortho to -O) | Doublet | 115-120 ppm |
| Methine CH | Quartet | 70-75 ppm |
| Ester O-CH₃ | Singlet | 50-55 ppm |
| Propanoate C-CH₃ | Doublet | 15-20 ppm |
| Carbonyl C=O | - | 170-175 ppm |
| Nitrile C≡N | - | 110-125 ppm |
| Aromatic C (ipso to -CN) | - | 105-110 ppm |
| Aromatic C (ipso to -O) | - | 160-165 ppm |
Note: This table represents predicted chemical shift ranges based on standard values. Actual experimental values may vary.
Mass spectrometry provides information about the molecular weight and structural fragments of a compound. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The molecular formula of this compound is C₁₁H₁₁NO₃, giving it a molecular weight of approximately 205.21 g/mol .
The mass spectrum would be expected to show a molecular ion peak at m/z = 205. Key fragmentation patterns for esters can involve the cleavage of bonds adjacent to the carbonyl group and ether linkages. docbrown.info Predicted fragmentation pathways include:
Loss of a methoxy (B1213986) radical (•OCH₃): Resulting in a fragment ion at m/z = 174.
Loss of the methyl propanoate group: Cleavage of the ether C-O bond could lead to a cyanophenoxy radical and a [CH₃CHCOOCH₃]⁺ fragment.
McLafferty Rearrangement: While less common for this specific structure, rearrangements are a possibility in ester fragmentation.
The precise fragmentation pattern serves as a molecular fingerprint, confirming the presence of the various structural motifs within the molecule.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecular bonds. They are excellent for identifying the functional groups present in a molecule.
The key expected vibrational frequencies for this compound are:
Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹. The related compound methyl 4-cyanobenzoate (B1228447) shows a strong nitrile peak in this range. spectrabase.com
Carbonyl (C=O) Stretch: A very strong, sharp absorption from the ester carbonyl group is predicted between 1735-1750 cm⁻¹.
C-O Stretches: Two distinct C-O stretching bands are expected: one for the ester (C-O-C) linkage and another for the aryl ether (Ar-O-C) linkage, typically found in the 1000-1300 cm⁻¹ region.
Aromatic C=C Bends: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
C-H Stretches: Absorptions for sp² (aromatic) C-H bonds appear above 3000 cm⁻¹, while those for sp³ (aliphatic) C-H bonds appear just below 3000 cm⁻¹.
Table 4.2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Nitrile | C≡N Stretch | 2220 - 2260 | Strong, Sharp |
| Ester Carbonyl | C=O Stretch | 1735 - 1750 | Very Strong, Sharp |
| Aromatic Ring | C=C Bending | 1450 - 1600 | Medium to Weak |
| Ester & Ether | C-O Stretch | 1000 - 1300 | Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |
X-ray Crystallography and Solid-State Structural Analysis
While spectroscopic methods define molecular connectivity, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and the nature of crystal packing.
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must first be grown, often by slow evaporation of a solvent. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.
The refinement of this structural data yields highly accurate measurements of:
Bond Lengths: The exact distances between connected atoms (e.g., C=O, C≡N, C-O, C-C).
Bond Angles: The angles formed by three connected atoms.
Torsion Angles: The dihedral angles that define the molecule's conformation.
For instance, in a study of the related compound Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, this method was used to determine the precise molecular geometry and the dihedral angle between its two aromatic rings. nih.gov A similar analysis for the title compound would definitively establish its three-dimensional shape.
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by non-covalent intermolecular interactions. For this compound, several types of interactions are expected to dictate its solid-state architecture.
Dipole-Dipole Interactions: The highly polar nitrile (C≡N) and ester (C=O) groups are strong dipoles that will likely engage in significant dipole-dipole interactions, influencing molecular alignment.
π-π Stacking: The planar aromatic rings can interact through π-π stacking, where the electron clouds of adjacent rings align, contributing to the stability of the crystal lattice.
Weak Hydrogen Bonds: While lacking strong hydrogen bond donors, weak C-H···O and C-H···N interactions, where aliphatic or aromatic C-H bonds act as donors to the oxygen or nitrogen atoms, are common in crystal packing. nih.gov The analysis of these short contacts provides critical insight into the forces holding the crystal together.
The comprehensive study of these interactions is crucial for understanding the material's bulk properties, such as its melting point and solubility.
Polymorphism and Solid-State Characteristics
No published studies on the polymorphism or specific solid-state characteristics of this compound were found. Therefore, no data on different crystalline forms, melting points, or other thermal properties can be presented.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
Due to the lack of available research, the chiroptical properties of this compound have not been documented.
Circular Dichroism (CD) Spectroscopy
There are no available Circular Dichroism spectra or related data for this compound in the scientific literature.
Optical Rotatory Dispersion (ORD) Studies
No Optical Rotatory Dispersion studies for this compound have been reported.
Computational and Theoretical Studies of Methyl 2 4 Cyanophenoxy Propanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic environment of a molecule, which in turn governs its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT methods can accurately predict the ground state geometry and other properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, for instance, 6-311+G(d,p), to achieve a balance between computational cost and accuracy.
For Methyl 2-(4-cyanophenoxy)propanoate, a DFT optimization would yield the most stable three-dimensional arrangement of its atoms. This optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. Theoretical studies on similar molecules often show good correlation between calculated and experimentally determined structural parameters. researchgate.netresearchgate.net
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C≡N | ~1.15 Å |
| Bond Length | C(aromatic)-O | ~1.36 Å |
| Bond Length | O-C(propanoate) | ~1.43 Å |
| Bond Length | C=O (ester) | ~1.21 Å |
| Bond Angle | C(aromatic)-O-C(propanoate) | ~118° |
| Dihedral Angle | C(aromatic)-C(aromatic)-O-C(propanoate) | Variable (see Conformational Analysis) |
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide a rigorous approach to predicting spectroscopic data. nih.govnih.gov For this compound, these methods can be employed to calculate theoretical vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netelixirpublishers.com
Calculated vibrational frequencies can be correlated with experimental spectra to assign specific vibrational modes to the stretching and bending of bonds within the molecule. Similarly, computed NMR chemical shifts for ¹H and ¹³C nuclei, after appropriate scaling, can aid in the interpretation of experimental NMR data, confirming the molecular structure. researchgate.net
The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. elixirpublishers.comresearchgate.net
For this molecule, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO would likely be centered on the electron-withdrawing cyanophenyl moiety. This separation suggests a potential for intramolecular charge transfer upon electronic excitation.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. researchgate.net This information is vital for understanding intermolecular interactions and identifying reactive sites. The nitrogen atom of the cyano group and the oxygen atoms of the ester and ether functionalities are expected to carry negative partial charges, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon and the aromatic carbons attached to the cyano group would likely exhibit positive partial charges. researchgate.net
| Property | Calculated Value (eV) | Primary Localization |
|---|---|---|
| HOMO Energy | ~ -7.5 | Phenoxy group |
| LUMO Energy | ~ -1.2 | Cyanophenyl group |
| HOMO-LUMO Gap | ~ 6.3 | N/A |
Molecular Modeling and Conformational Analysis
While quantum calculations focus on the electronic realm, molecular modeling techniques are employed to explore the physical movements and conformational possibilities of a molecule.
Conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting conformer. libretexts.orgyoutube.com This process identifies the low-energy, stable conformations of the molecule. For this compound, the most stable conformers would likely arrange the bulky groups to minimize steric hindrance. libretexts.orgacs.org The relative energies of these conformers determine their population distribution at a given temperature.
Molecular Dynamics (MD) simulations offer a way to observe the motion of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its flexibility, vibrational motions, and how it might interact with a solvent or a biological receptor. acs.orgacs.orgnih.gov
An MD simulation of this compound would reveal the accessible range of dihedral angles and the time scales of conformational changes. This dynamic picture is crucial for understanding how the molecule might adapt its shape to fit into a binding site or how its properties might be influenced by its environment. Such simulations are particularly valuable for larger, more flexible molecules where a static picture is insufficient. capes.gov.br
Prediction of Spectroscopic Signatures and Reaction Energetics
Computational chemistry serves as a powerful tool to predict and understand the spectroscopic and reactive characteristics of molecules. For a compound like this compound, these theoretical approaches can provide invaluable insights into its nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra, as well as the energetic landscapes of its potential chemical transformations.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
The prediction of NMR spectra through computational methods, primarily using Density Functional Theory (DFT) and ab initio calculations, has become a standard practice in chemical research. These methods calculate the magnetic shielding tensors of nuclei within a molecule, which are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
For this compound, a theoretical NMR study would involve optimizing the molecule's geometry and then performing NMR calculations at a suitable level of theory (e.g., B3LYP functional with a 6-31G(d,p) or larger basis set). The expected output would be a table of calculated ¹H and ¹³C chemical shifts for each unique atom in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyanophenyl C-CN | - | ~118 |
| Cyanophenyl CH | ~7.7 (d) | ~134 (d) |
| Cyanophenyl C-O | - | ~161 |
| Propanoate CH | ~4.9 (q) | ~72 |
| Propanoate CH₃ | ~1.6 (d) | ~18 |
| Ester C=O | - | ~172 |
| Ester O-CH₃ | ~3.7 (s) | ~53 |
Note: These are illustrative values based on typical chemical shift ranges for similar functional groups. Actual calculated values would provide more precise predictions. The multiplicity (s=singlet, d=doublet, q=quartet) is also predicted based on neighboring protons.
Similarly, spin-spin coupling constants (J-couplings) can be computed to further refine the predicted spectra. These calculations provide information about the connectivity of atoms and the dihedral angles between them, aiding in the complete assignment of the NMR spectrum.
Vibrational Frequency Calculations for IR and Raman Assignments
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations are instrumental in assigning the observed spectral bands to specific molecular motions. These calculations are typically performed after a geometry optimization and yield a set of vibrational frequencies and their corresponding intensities for both IR and Raman spectra.
For this compound, key vibrational modes would include:
C≡N stretch: A strong, sharp band in the IR spectrum, typically around 2230-2220 cm⁻¹.
C=O stretch (ester): A very strong absorption in the IR spectrum, expected around 1750-1730 cm⁻¹.
C-O-C stretches (ether and ester): Bands in the 1300-1000 cm⁻¹ region.
Aromatic C=C stretches: A series of bands in the 1600-1450 cm⁻¹ region.
C-H stretches (aromatic and aliphatic): Bands above 3000 cm⁻¹ and in the 3000-2850 cm⁻¹ region, respectively.
Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C≡N Stretch | ~2225 | Strong | Medium |
| C=O Stretch | ~1740 | Very Strong | Medium |
| Aromatic C=C Stretch | ~1600, ~1500 | Medium-Strong | Strong |
| C-O-C Asymmetric Stretch | ~1250 | Strong | Medium |
| Propanoate CH Bend | ~1450 | Medium | Medium |
Note: These are illustrative values. Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement.
Reaction Pathway Energetics and Transition State Calculations
Computational chemistry allows for the exploration of potential reaction pathways by calculating the energies of reactants, products, intermediates, and transition states. This provides a detailed understanding of the reaction mechanism and its kinetics.
For this compound, a relevant reaction to study would be its hydrolysis, which is a common degradation pathway for ester-containing herbicides. Computational studies could model the reaction under both acidic and basic conditions. This would involve:
Locating Reactants and Products: Optimizing the geometries of this compound, water (or hydroxide (B78521)/hydronium ions), and the resulting products (2-(4-cyanophenoxy)propanoic acid and methanol).
Identifying Transition States: Searching for the transition state structures that connect the reactants to the products. This is the highest energy point along the reaction coordinate.
Table 3: Illustrative Reaction Energetics for the Hydrolysis of this compound
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Neutral Hydrolysis | High | Slightly Exothermic |
| Acid-Catalyzed Hydrolysis | Moderately High | Slightly Exothermic |
| Base-Catalyzed Hydrolysis | Moderate | Exothermic |
Note: These are qualitative predictions. Actual calculations would provide quantitative energy values, allowing for a comparison of the feasibility of different reaction pathways.
These computational studies would provide a fundamental understanding of the stability and reactivity of this compound, complementing and guiding experimental investigations.
Role of Methyl 2 4 Cyanophenoxy Propanoate As a Key Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of reactive functional groups makes Methyl 2-(4-cyanophenoxy)propanoate a versatile precursor for elaborate organic molecules. Chemists can selectively target different parts of the molecule to build complexity in a controlled, stepwise manner.
Utilization in Heterocyclic Compound Synthesis
The cyano (nitrile) group is a particularly powerful functional handle for the construction of nitrogen-containing heterocyclic rings. Aryl nitriles are common precursors in various cyclization reactions. nih.gov One of the most prominent applications is the synthesis of tetrazoles, which are important in medicinal chemistry as bioisosteres of carboxylic acids. nih.govresearchgate.net
The conversion of the nitrile in this compound to a tetrazole ring is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide. researchgate.netorganic-chemistry.org This reaction is often catalyzed by zinc salts or facilitated by reagents like trialkyltin azides, providing a high-yielding route to the corresponding 5-substituted 1H-tetrazole derivative. organic-chemistry.orggoogle.com This transformation is significant as it introduces a highly functional, metabolically stable heterocyclic ring system. researchgate.net
Building Block for Aromatic and Chiral Scaffolds
This compound possesses a chiral center at the C2 position of the propanoate moiety. This intrinsic chirality makes it a valuable building block for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. For instance, related (R)-2-aryloxyphenoxypropionic acids are crucial intermediates for a class of highly effective herbicides. researchgate.netnih.gov The synthesis and separation of enantiomers of similar structures, such as 3-amino-3-(4-cyanophenyl)propanoic acid, have been successfully achieved, highlighting the potential for using this scaffold in chiral synthesis. researchgate.net
The compound serves as a scaffold upon which further aromatic or aliphatic groups can be built. The existing aromatic ring can be modified, or the functional groups can be used to link to other molecular fragments, creating larger, more complex structures with tailored properties. nih.gov
Strategies for Further Functionalization and Derivatization
The ester, cyano, and aromatic functionalities of this compound can be selectively transformed, offering a wide array of strategies for creating diverse derivatives.
Ester Hydrolysis and Carboxylic Acid Derivatization
The methyl ester group is readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-cyanophenoxy)propanoic acid. uni.lu
Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out by heating the ester in an aqueous solution with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgsavemyexams.comlibretexts.org To drive the equilibrium towards the products, a large excess of water is used. libretexts.org
Base-Promoted Hydrolysis (Saponification) : This method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com The reaction is irreversible because the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and isolate the free carboxylic acid. libretexts.orglibretexts.org
The resulting carboxylic acid, 2-(4-cyanophenoxy)propanoic acid, is a key intermediate itself. It can be converted into a variety of derivatives, such as:
Amides : By reacting the carboxylic acid with an amine, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or using newer reagents like B(OCH₂CF₃)₃. nih.govlibretexts.org
Acyl Halides : By treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.
Other Esters : Through Fischer esterification with different alcohols under acidic catalysis.
| Reaction | Reagents | Product | Key Features |
| Acid Hydrolysis | Dilute H₂SO₄ or HCl, Heat | 2-(4-cyanophenoxy)propanoic acid + Methanol (B129727) | Reversible reaction. libretexts.orgsavemyexams.com |
| Base Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 2-(4-cyanophenoxy)propanoic acid + Methanol | Irreversible (saponification). masterorganicchemistry.com |
| Amide Formation | R₂NH, Coupling Agent | 2-(4-cyanophenoxy)propanoamide derivative | Forms stable amide bond. nih.govnih.gov |
Cyano Group Transformations (e.g., to Amides, Carboxylic Acids, Tetrazoles)
The cyano group is a versatile functional group that can be converted into several other important moieties.
Conversion to Tetrazoles : As mentioned previously, the most common transformation for creating heterocyclic derivatives from this compound involves the [3+2] cycloaddition of the nitrile with an azide (e.g., NaN₃), often catalyzed by zinc or tin compounds, to form a tetrazole ring. organic-chemistry.orggoogle.com This is a highly valuable transformation in medicinal chemistry. nih.gov
Hydrolysis to Carboxylic Acids : The cyano group can be fully hydrolyzed to a carboxylic acid group under vigorous acidic or basic conditions, typically requiring prolonged heating. This would transform the molecule into 2-(4-carboxyphenoxy)propanoic acid, a dicarboxylic acid derivative.
Partial Hydrolysis to Amides : Careful, controlled hydrolysis of the nitrile, often using acid or base with specific catalysts or conditions, can stop at the amide stage, yielding 2-(4-carbamoylphenoxy)propanoic acid.
| Transformation | Reagents | Product Functional Group |
| Tetrazole Synthesis | NaN₃, ZnCl₂ or Bu₃SnCl | 5-(4-(1-carboxyethoxy)phenyl)tetrazole |
| Full Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |
| Partial Hydrolysis | H₂O, Acid/Base Catalyst | Amide |
Aromatic Ring Modifications and Substitutions
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of new functional groups. The regiochemical outcome of such substitutions is dictated by the directing effects of the existing substituents: the ether oxygen and the cyano group.
The alkoxy group (-OR) is an activating, ortho, para-director due to its ability to donate electron density to the ring via resonance.
The cyano group (-CN) is a deactivating, meta-director because it withdraws electron density from the ring through both inductive and resonance effects.
Given that the two groups are para to each other, their directing effects are cooperative. The strongly activating ortho, para-directing alkoxy group will primarily control the position of substitution. Therefore, electrophiles are expected to add to the positions ortho to the ether linkage (C2 and C6 on the cyanophenyl ring).
Common electrophilic aromatic substitution reactions that could be applied include:
Nitration : Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).
Halogenation : Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom.
Friedel-Crafts Alkylation/Acylation : Introducing alkyl or acyl groups, although these reactions might be hampered by the deactivating nature of the cyano group.
These modifications provide a pathway to a wide range of substituted aromatic structures, further expanding the synthetic utility of this intermediate.
Emerging Research Applications and Future Directions for Methyl 2 4 Cyanophenoxy Propanoate
Advancements in Synthetic Methodologies and Process Intensification
The primary synthesis of Methyl 2-(4-cyanophenoxy)propanoate would likely involve the Williamson ether synthesis. This well-established reaction would couple 4-cyanophenol with a methyl 2-halopropanoate (e.g., methyl 2-bromopropanoate) in the presence of a base.
Recent advancements in synthetic methodologies offer significant potential for improving the efficiency and sustainability of this process. One key area is the application of phase-transfer catalysis (PTC) . PTC can enhance reaction rates and yields by facilitating the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide. numberanalytics.comphasetransfercatalysis.com This technique is particularly effective for Williamson ether synthesis, offering a high-performance and cost-effective approach. phasetransfercatalysis.com
Process intensification represents another critical frontier. For esterification reactions in general, which are analogous to the formation of the ester group in the starting material, switching from batch to continuous reactors can overcome limitations related to heat and mass transfer. researchgate.net The use of microreactors and membrane reactors, which allow for the continuous removal of byproducts like water, can shift the reaction equilibrium to favor product formation, leading to higher conversions under milder conditions. mdpi.comscispace.com These principles could be adapted for the synthesis of the precursors to this compound.
Future research in the synthesis of this compound could focus on developing and optimizing a continuous flow process incorporating phase-transfer catalysis. This would align with the principles of green chemistry by potentially reducing solvent usage, energy consumption, and waste generation.
Table 1: Potential Synthetic Improvements for this compound
| Advancement | Potential Benefit | Relevant Research Area |
| Phase-Transfer Catalysis | Increased reaction rate and yield, milder reaction conditions. | Williamson Ether Synthesis phasetransfercatalysis.com |
| Continuous Flow Reactors | Improved heat and mass transfer, better process control. | Process Intensification in Esterification researchgate.netmdpi.com |
| Membrane Reactor Technology | Equilibrium shift towards product, reduced byproducts. | Pervaporation in Esterification mdpi.comscispace.com |
Exploration of Novel Reaction Pathways and Catalytic Systems
Beyond the classical Williamson ether synthesis, novel catalytic systems could be explored for the formation of the ether linkage in this compound. For instance, copper or palladium-catalyzed cross-coupling reactions could offer alternative pathways, potentially with different substrate scopes and functional group tolerances.
The cyano group (–C≡N) on the aromatic ring is a versatile functional handle that opens up numerous possibilities for novel reaction pathways. Transition metal catalysis has been shown to be effective in activating C-CN bonds. nih.gov For example, palladium-catalyzed reactions can be used for the cyanation of aryl halides, and nickel catalysts have been employed for the carbocyanation of alkynes using aryl cyanides. nih.govorganic-chemistry.org While these are not direct modifications of this compound, they highlight the reactivity of the cyano-aromatic moiety.
Future research could investigate the transformation of the nitrile group in this compound into other functional groups. For example, catalytic hydrolysis could convert the nitrile to a carboxylic acid or an amide, opening up new avenues for derivatization.
Integration into Sustainable Chemical Manufacturing Processes
The principles of sustainable chemical manufacturing are increasingly important. For a compound like this compound, this could involve several aspects. The use of greener solvents in its synthesis is a key consideration. Furthermore, the development of recyclable catalysts, such as polymer-supported phase-transfer catalysts, could significantly reduce the environmental impact of its production. francis-press.com
Biocatalysis offers another promising avenue for sustainable synthesis. While specific enzymes for the synthesis of this compound may not be readily available, the broader field of biocatalytic amide bond formation, for example, is a key area of green chemistry research. nih.gov Future work could explore the enzymatic hydrolysis or amidation of the ester group in this compound, or even the enzymatic synthesis of its precursors.
Recent developments in micellar electrochemistry, which uses engineered "soapy" water and electricity to drive chemical reactions, could also be relevant. numberanalytics.com This eco-friendly method has the potential to reduce the reliance on toxic solvents and electrolytes in organic synthesis. numberanalytics.com
Potential in Advanced Materials Chemistry and Functional Molecules (excluding direct property listing)
The cyanophenoxy moiety is a known component in the synthesis of advanced materials. Polymers containing polar cyano groups are of interest for the development of materials with specific electrical and optical properties due to the large dipole moment of the nitrile group. researchgate.net The incorporation of aryl-ether linkages can also enhance the solubility and processability of aromatic polymers without significantly diminishing their thermal stability. researchgate.net
Therefore, this compound could be investigated as a monomer or a precursor to monomers for the synthesis of novel polymers. The ester and cyano functionalities offer sites for polymerization or further modification. For example, the ester could be hydrolyzed to a carboxylic acid, which could then be used in the formation of polyesters or polyamides. The nitrile group could also participate in polymerization reactions or be converted to other functional groups to tune the properties of the resulting material.
The synthesis of novel cyano-containing acrylamide (B121943) derivatives and their subsequent polymerization has been reported, highlighting the utility of cyano-functionalized aromatic compounds in polymer chemistry. researchgate.net
Unexplored Areas of Chemical Reactivity and Transformation
Several areas of the chemical reactivity of this compound remain largely unexplored. The interplay between the cyanophenoxy and propanoate groups could lead to interesting and potentially useful chemical transformations.
One area of potential investigation is the intramolecular cyclization of derivatives of this compound. Depending on the reaction conditions and reagents, it might be possible to induce cyclization reactions involving the ester, the ether linkage, and the aromatic ring.
Another unexplored area is the decarboxylation of the corresponding carboxylic acid (2-(4-cyanophenoxy)propanoic acid). Decarboxylation reactions are important for the synthesis of various organic compounds. nih.govlearncbse.in Investigating the conditions required for the decarboxylation of the propanoic acid derivative could lead to the formation of novel 4-alkoxbenzonitrile compounds.
The reactivity of the aromatic ring itself towards further substitution is also an area for future study. The existing substituents will direct the position of any subsequent electrophilic or nucleophilic aromatic substitution reactions, potentially leading to the synthesis of highly functionalized aromatic compounds. The electron-withdrawing nature of the cyano group would likely direct nucleophilic substitution to the ortho and para positions relative to the ether linkage. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org
Q & A
Q. What are the common synthesis methods for Methyl 2-(4-cyanophenoxy)propanoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification reactions. For example, analogous protocols (e.g., ethyl 2-methyl-2-(4-boronated-phenoxy)propanoate synthesis) use a two-stage process:
- Stage 1: Coupling of the phenoxy group with a propanoate precursor under basic conditions (e.g., Na₂CO₃ in DMF/water at 80°C) to form the ester linkage.
- Stage 2: Acidic workup (e.g., citric acid) to neutralize excess base and isolate the product .
Key variables affecting yield include: - Temperature: Elevated temperatures (80–100°C) accelerate reaction kinetics but may promote side reactions.
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.
- Purification: Column chromatography or recrystallization is critical for removing byproducts like unreacted cyanophenol or ester hydrolysis products .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural validation and purity assessment:
- NMR (¹H/¹³C): Identifies substituent patterns (e.g., methyl ester at ~3.7 ppm, cyanophenyl aromatic protons at ~7.5 ppm) and confirms stereochemistry .
- Mass Spectrometry (HRMS): Verifies molecular weight (e.g., calculated m/z for C₁₁H₁₁NO₃: 221.0688) and detects isotopic patterns indicative of cyanide or ester groups .
- IR Spectroscopy: Confirms functional groups (e.g., C≡N stretch ~2240 cm⁻¹, ester C=O ~1740 cm⁻¹) .
- HPLC-PDA: Assesses purity by detecting UV-active impurities (λ ~270 nm for cyanophenyl absorption) .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer: Safety measures align with OSHA and ECHA guidelines for cyanide-containing compounds:
- Engineering controls: Use fume hoods to limit inhalation exposure; monitor airborne concentrations with real-time sensors .
- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Decontamination: Immediate washing with soap/water for skin exposure; eye wash stations must be accessible .
- Waste disposal: Collect contaminated clothing separately; avoid mixing with halogenated waste to prevent toxic gas formation .
Advanced Research Questions
Q. How can reaction intermediates and mechanistic pathways be elucidated during the synthesis of this compound?
Methodological Answer: Mechanistic studies require:
- In-situ monitoring: Techniques like FT-IR or Raman spectroscopy track intermediate formation (e.g., phenoxide ion generation during nucleophilic attack) .
- Isolation of intermediates: Quenching reactions at timed intervals (e.g., with ice-cold HCl) to isolate intermediates for NMR or X-ray crystallography .
- Computational modeling: DFT calculations (e.g., Gaussian) predict transition states and activation energies for esterification steps .
Q. How can researchers resolve contradictions in reported impurity profiles for this compound?
Methodological Answer: Discrepancies often arise from varying synthetic routes or detection limits:
- Impurity mapping: Use LC-MS/MS to identify trace byproducts (e.g., methyl 2-(4-carbamoylphenoxy)propanoate from partial cyanide hydrolysis) .
- Cross-validation: Compare impurity data across multiple batches and synthesis protocols (e.g., acidic vs. basic conditions) .
- Reference standards: Employ certified impurities (e.g., fenofibric acid derivatives) as internal controls during HPLC analysis .
Q. What computational approaches are used to predict the physicochemical properties of this compound?
Methodological Answer: Advanced modeling tools include:
- QSAR/QSPR: Predict logP (hydrophobicity) and pKa using software like COSMOtherm, based on molecular descriptors (e.g., polar surface area, H-bond donors) .
- Molecular dynamics (MD): Simulate solubility in solvents (e.g., DMSO, ethanol) by analyzing free energy of solvation.
- Docking studies: Assess potential bioactivity by modeling interactions with biological targets (e.g., cytochrome P450 enzymes) .
Q. How can this compound be evaluated for potential bioactivity in drug discovery?
Methodological Answer: Bioactivity assays should follow tiered screening:
- In vitro enzyme inhibition: Test against inflammatory mediators (e.g., COX-2) using fluorometric assays; IC₅₀ values indicate potency .
- Cell-based models: Use THP-1 macrophages or PBMCs to assess anti-inflammatory effects (e.g., IL-6 suppression via NF-κB pathway inhibition) .
- Toxicology profiling: Evaluate cytotoxicity in HepG2 cells and metabolic stability in liver microsomes .
Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?
Methodological Answer: Scale-up considerations include:
- Catalyst optimization: Transition from homogeneous (e.g., H₂SO₄) to heterogeneous catalysts (e.g., Amberlyst-15) for easier separation .
- Flow chemistry: Continuous reactors improve heat/mass transfer, reducing side reactions at higher volumes.
- Green chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
